2-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methylacetamide
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Overview
Description
2-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methylacetamide is an organic compound with the molecular formula C13H18ClNO3 It is characterized by the presence of a chloro group, a dimethoxyphenyl group, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methylacetamide typically involves the reaction of 3,4-dimethoxyphenethylamine with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methylacetamide can undergo various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by other nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Nucleophilic substitution: Formation of substituted amides or thioamides.
Oxidation: Formation of N-oxides or other oxidized derivatives.
Reduction: Formation of alcohols or reduced amides.
Scientific Research Applications
2-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methylacetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methylacetamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to its observed biological effects. The compound may modulate signaling pathways or inhibit specific enzymes, contributing to its potential therapeutic properties .
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-(3,4-dimethoxyphenyl)acetamide: Similar structure but lacks the ethyl and methyl groups.
2-chloro-N,N-dimethylethylamine: Contains a dimethylamino group instead of the acetamide moiety.
trans-2-chloro-3,4-dimethoxy-β-nitrostyrene: Contains a nitro group instead of the acetamide moiety .
Uniqueness
2-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO3/c1-15(13(16)9-14)7-6-10-4-5-11(17-2)12(8-10)18-3/h4-5,8H,6-7,9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJKQNNQQVMWAHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC1=CC(=C(C=C1)OC)OC)C(=O)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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